Clk1-IN-1

Descripción general

Descripción

CLK1-IN-1 es un inhibidor potente y selectivo de la cinasa 1 similar a Cdc2 (CLK1). CLK1 es una cinasa de doble especificidad que desempeña un papel crucial en la regulación del empalme de ARN mediante la fosforilación de proteínas ricas en serina-arginina. Se ha demostrado que la inhibición de CLK1 induce la autofagia, lo que convierte a this compound en un compuesto valioso para la investigación en varios campos, incluidos el cáncer, las enfermedades neurodegenerativas y otras afecciones donde la modulación de la autofagia es beneficiosa .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de CLK1-IN-1 implica múltiples pasos, comenzando con la preparación del andamiaje central, seguido de la introducción de grupos funcionales específicos para mejorar su potencia y selectividad. La ruta sintética generalmente incluye:

- Formación del andamiaje central a través de reacciones de ciclización.

- Introducción de grupos funcionales mediante reacciones de sustitución.

- Purificación y caracterización utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) y la espectroscopia de resonancia magnética nuclear (RMN).

Métodos de producción industrial: La producción industrial de this compound implica escalar el proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza, así como implementar medidas estrictas de control de calidad para cumplir con los estándares reglamentarios. El uso de reactores automatizados y la química de flujo continuo puede mejorar la eficiencia y la reproducibilidad del proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones: CLK1-IN-1 sufre varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar ciertos grupos funcionales, lo que podría alterar la actividad del compuesto.

Sustitución: Las reacciones de sustitución se utilizan para introducir o reemplazar grupos funcionales, lo que mejora la selectividad y la potencia del compuesto.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Los reactivos como los haluros de alquilo y los haluros de arilo se emplean en reacciones de sustitución.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, cada uno con perfiles de actividad biológica y selectividad potencialmente diferentes .

Aplicaciones Científicas De Investigación

CLK1-IN-1 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como una sonda química para estudiar el papel de CLK1 en varias vías bioquímicas.

Biología: Investiga la regulación del empalme de ARN y su impacto en las funciones celulares.

Medicina: Explora el potencial terapéutico en el tratamiento de enfermedades como el cáncer, los trastornos neurodegenerativos y las enfermedades metabólicas mediante la modulación de la autofagia.

Industria: Utilizado en procesos de descubrimiento y desarrollo de fármacos para identificar nuevos agentes terapéuticos que se dirigen a CLK1

Mecanismo De Acción

CLK1-IN-1 ejerce sus efectos inhibiendo la actividad de la cinasa 1 similar a Cdc2. Esta inhibición conduce a la modulación del empalme de ARN al evitar la fosforilación de proteínas ricas en serina-arginina. El mecanismo de acción del compuesto implica la unión al sitio de unión al ATP de CLK1, bloqueando así su actividad de cinasa. Esto da como resultado alteraciones en el empalme del pre-ARNm, afectando la expresión de varios genes involucrados en el crecimiento celular, la supervivencia y la autofagia .

Comparación Con Compuestos Similares

CLK1-IN-1 se compara con otros compuestos similares en función de su potencia, selectividad y actividad biológica:

TG003: Otro inhibidor de CLK1, pero con menos selectividad en comparación con this compound.

KuWal151: Inhibe CLK1, CLK2 y CLK4 con alta selectividad, pero tiene características estructurales diferentes.

Compuesto 25: Un inhibidor de CLK1 potente y selectivo con un valor de IC50 de 2 nM, similar a this compound, pero con propiedades químicas distintas.

Singularidad: this compound se destaca por su alta selectividad para CLK1, lo que lo convierte en una herramienta valiosa para estudiar el papel específico de CLK1 en varios procesos biológicos. Su capacidad para inducir la autofagia con efectos fuera del objetivo mínimos destaca aún más su potencial como agente terapéutico .

Lista de compuestos similares:

- TG003

- KuWal151

- Compuesto 25

En conclusión, this compound es un inhibidor altamente selectivo y potente de la cinasa 1 similar a Cdc2, con aplicaciones significativas en investigación científica y posibles usos terapéuticos. Sus propiedades únicas lo convierten en un compuesto valioso para estudiar la regulación del empalme de ARN y la modulación de la autofagia en diversas enfermedades.

Actividad Biológica

Clk1-IN-1 is a selective inhibitor of Cdc2-like kinase 1 (CLK1), a dual-specificity kinase that plays a critical role in the regulation of alternative splicing and various cellular processes. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on cellular pathways, and potential therapeutic applications.

Overview of CLK1 Function

CLK1 is a member of the dual-specificity protein kinase family, primarily involved in phosphorylating serine/arginine-rich (SR) proteins, which are essential for the regulation of mRNA splicing. CLK1's activity is crucial for maintaining proper gene expression and cellular function. It is localized in the nucleus and interacts with splicing factors to modulate their activity and localization .

CLK1 has been implicated in various diseases, including cancer, where it contributes to tumorigenesis through its role in alternative splicing. The inhibition of CLK1 has emerged as a promising therapeutic strategy for conditions characterized by aberrant splicing patterns, such as high-grade gliomas and other malignancies .

This compound functions as an ATP-competitive inhibitor, effectively blocking the phosphorylation activity of CLK1 on its substrates. This inhibition disrupts the normal splicing processes mediated by CLK1, leading to altered expression of genes involved in cell cycle regulation and apoptosis. Studies have shown that this compound can significantly reduce cell viability in cancer cell lines by inducing apoptosis through p53-dependent pathways .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and its effects on various cellular processes:

Table 1: Summary of Key Research Findings on this compound

Pharmacological Characterization

The pharmacological profile of this compound indicates its potential utility as a therapeutic agent in targeting diseases associated with dysregulated splicing. The compound has demonstrated effectiveness in various experimental setups:

- In vitro assays : this compound was tested across multiple cancer cell lines, showing significant inhibition of cell proliferation and induction of apoptosis.

- In vivo studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups .

Potential Therapeutic Applications

Given its role in modulating splicing and apoptosis, this compound holds promise for treating several conditions:

Propiedades

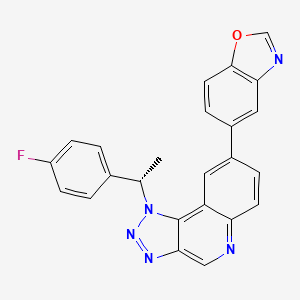

IUPAC Name |

5-[1-[(1S)-1-(4-fluorophenyl)ethyl]triazolo[4,5-c]quinolin-8-yl]-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16FN5O/c1-14(15-2-6-18(25)7-3-15)30-24-19-10-16(4-8-20(19)26-12-22(24)28-29-30)17-5-9-23-21(11-17)27-13-31-23/h2-14H,1H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHKVSOQUPYXVRZ-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)N2C3=C4C=C(C=CC4=NC=C3N=N2)C5=CC6=C(C=C5)OC=N6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)F)N2C3=C4C=C(C=CC4=NC=C3N=N2)C5=CC6=C(C=C5)OC=N6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.